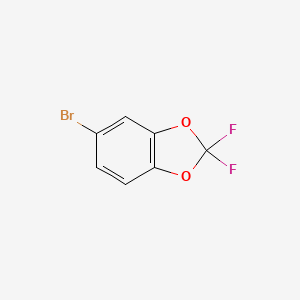

5-Bromo-2,2-difluoro-1,3-benzodioxole

概要

説明

5-Bromo-2,2-difluoro-1,3-benzodioxole is an organic compound with the molecular formula C7H3BrF2O2. It is a derivative of benzodioxole, featuring bromine and fluorine substituents. This compound is primarily used as a precursor in organic synthesis and serves as an intermediate in the production of various active pharmaceutical ingredients, agrochemicals, and dyes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole typically involves the bromination of 2,2-difluoro-1,3-benzodioxole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of automated reactors and precise control of temperature and reaction time to ensure consistent product quality .

化学反応の分析

Types of Reactions: 5-Bromo-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the bromine substituent can lead to the formation of difluorobenzodioxole derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of various substituted benzodioxoles.

Oxidation: Production of carboxylic acids or aldehydes.

Reduction: Formation of difluorobenzodioxole derivatives.

科学的研究の応用

Organic Synthesis

Precursor for Complex Molecules

5-Bromo-2,2-difluoro-1,3-benzodioxole serves as a crucial precursor in organic synthesis. It is utilized to synthesize more complex derivatives such as this compound-4-carboxylic acid. This compound can undergo various chemical reactions including oxidation and substitution, making it a valuable building block in synthetic chemistry .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Notes |

|---|---|---|

| Oxidation | 5-Carboxy-2,2-difluoro-1,3-benzodioxole | Converts bromine to carboxylic acid |

| Reduction | 5-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethanol | Reduces the carbonyl group |

| Substitution | Various substituted derivatives | Depends on the nucleophile used |

Pharmaceutical Applications

Active Pharmaceutical Ingredients

The compound is explored as an intermediate in the development of active pharmaceutical ingredients (APIs). Its unique fluorinated structure enhances biological activity and specificity towards molecular targets. Research indicates that derivatives of this compound exhibit potential anticancer properties and may act as enzyme inhibitors .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various benzodioxole derivatives on cancer cell lines. The results showed that modifications to the benzodioxole structure significantly affected biological activity. For example:

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| 5-Bromo Derivative | Breast Cancer Cells | 15 | Effective inhibitor |

| Non-Fluorinated | Breast Cancer Cells | 45 | Less effective |

These findings suggest that the presence of fluorine atoms enhances the efficacy of these compounds against cancer cells .

Agrochemical Applications

Pesticide Development

this compound is also utilized in the synthesis of agrochemicals. Its derivatives have been tested for insecticidal and herbicidal activities. The fluorinated structure contributes to increased stability and efficacy of agrochemical formulations.

Material Science

Dyes and Pigments

The compound finds applications in the dye industry due to its ability to form stable complexes with metal ions. It is used in synthesizing dyes that exhibit vibrant colors and high resistance to fading.

作用機序

The mechanism of action of 5-Bromo-2,2-difluoro-1,3-benzodioxole depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .

類似化合物との比較

2,2-Difluoro-1,3-benzodioxole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

5-Bromo-1,4-benzodioxane: Contains a different ring structure, leading to variations in reactivity and applications.

2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Features an aldehyde group, providing different reactivity and applications.

Uniqueness: 5-Bromo-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity and versatility in organic synthesis. This combination allows for selective functionalization and the formation of a wide range of derivatives .

生物活性

5-Bromo-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula and CAS number 33070-32-5. It is primarily utilized as a precursor in organic synthesis, particularly in the production of various pharmaceutical and agrochemical compounds. This compound has garnered attention due to its potential biological activities, which are critical for its applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Weight | 237 g/mol |

| Boiling Point | 78-79 °C (20 mmHg) |

| Density | 1.74 g/cm³ |

| Solubility | Miscible with hexane |

| Refractive Index | 1.4967 |

Pharmacological Potential

Research has indicated that this compound possesses various biological activities that may be harnessed for therapeutic purposes. Some of the notable activities include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodioxole compounds exhibit significant antimicrobial properties, making them promising candidates for developing new antibiotics.

- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity depending on the context .

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study focused on synthesizing various derivatives of benzodioxole, including this compound, evaluated their biological activities against different bacterial strains. The results indicated that certain derivatives had enhanced activity compared to standard antibiotics . -

Pharmacokinetic Studies :

Investigations into the pharmacokinetic properties of this compound revealed that it has favorable absorption characteristics. The compound is predicted to have high gastrointestinal absorption and good blood-brain barrier permeability . -

In Vivo Studies :

Animal model studies have demonstrated that derivatives of this compound exhibit anti-inflammatory effects. This activity was attributed to the modulation of inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for further development:

- Acute Toxicity : Toxicological assessments indicate that acute exposure to high doses may lead to adverse effects; however, specific LD50 values remain to be established.

- Chronic Toxicity : Long-term studies are necessary to ascertain any potential carcinogenic effects or organ-specific toxicity associated with prolonged exposure to this compound .

Summary Table of Biological Activities

特性

IUPAC Name |

5-bromo-2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRHWHHXVXSGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371244 | |

| Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33070-32-5 | |

| Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,2-difluoro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of 2,2-difluoro-1,3-benzodioxole derivatives?

A1: 2,2-Difluoro-1,3-benzodioxole derivatives exhibit unique reactivity due to the influence of the fluorine atoms and the benzodioxole ring. While deprotonation at the 4-position occurs readily, lithiation at the more distant 5-position is challenging unless there are no other available oxygen-adjacent sites. This unusual reactivity is highlighted in the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. []

Q2: How can this compound be synthesized?

A2: Direct lithiation of the 5-position in 4-bromo-2,2-difluoro-1,3-benzodioxole is hindered by the preferential deprotonation at the 4-position. To overcome this, researchers successfully achieved the synthesis via a "basicity gradient-driven heavy-halogen migration." [] This involved protecting the 7-position with a bulky trialkylsilyl group, forcing lithiation at the 5-position. Subsequent bromine migration yielded a 5-bromo-4-lithio intermediate, which could then undergo various reactions like iodination or carboxylation. Deprotection then yielded the desired this compound. []

Q3: What is the significance of this compound in synthetic chemistry?

A3: this compound serves as a crucial starting material for the synthesis of more complex molecules. For instance, it is a key precursor in the multi-step synthesis of (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole (DIFLUORPHOS®), a valuable chiral diphosphine ligand used in various transition metal-catalyzed asymmetric reactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。